molecular formula C15H22O3 B14765046 Ipomeamarone CAS No. 20007-82-3

Ipomeamarone

Cat. No.: B14765046
CAS No.: 20007-82-3
M. Wt: 250.33 g/mol
InChI Key: WOFDWNOSFDVCDF-UHFFFAOYSA-N
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Description

Ipomeamarone is a furanoterpenoid compound primarily found in sweet potatoes (Ipomoea batatas). It is a phytoalexin, a type of antimicrobial and often antioxidative substance synthesized by plants in response to pathogen attack. This compound is known for its role in plant defense mechanisms and has been studied for its toxic effects on animals and potential implications for human health .

Mechanism of Action

Properties

IUPAC Name

1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDWNOSFDVCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90911590
Record name 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-23-5, 20007-82-3, 11033-12-8
Record name (+)-Ipomeamarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipomeamarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOHLMANN 176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ipomeamarone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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